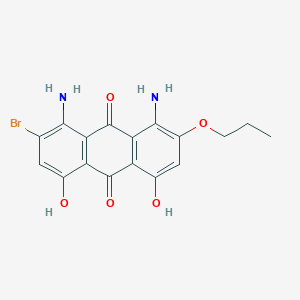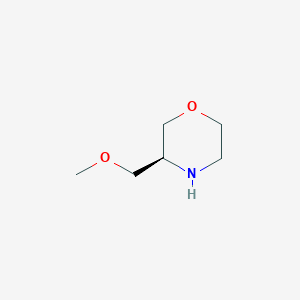
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures starting from simpler aromatic compounds. For example, the synthesis of related compounds has been achieved through a sequence of chlorination and fluorination reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group .
科学的研究の応用
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
作用機序
The mechanism by which 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity . Additionally, the compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
類似化合物との比較
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenol: Another related compound, which contains a hydroxyl group instead of a difluoromethyl group, leading to distinct reactivity and uses.
Uniqueness: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer specific chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .
特性
分子式 |
C9H7F5 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC名 |
4-(difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F5/c1-5-2-3-6(8(10)11)4-7(5)9(12,13)14/h2-4,8H,1H3 |
InChIキー |
IKCLOWMYBUGPTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



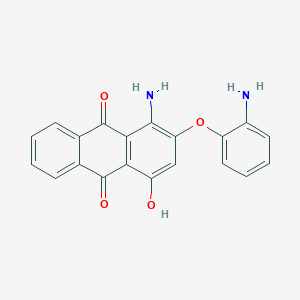
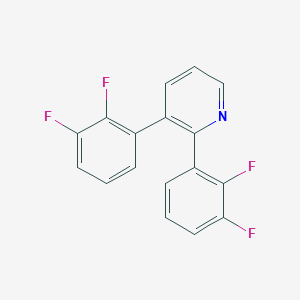
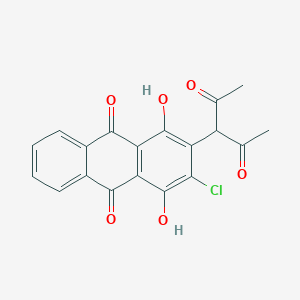
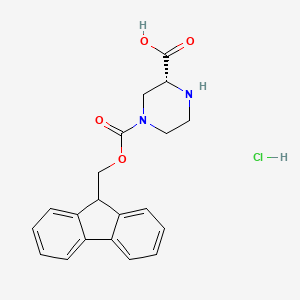
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)

